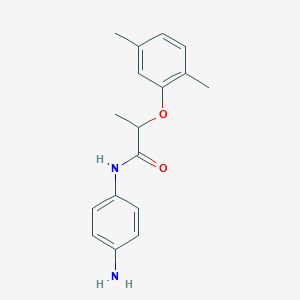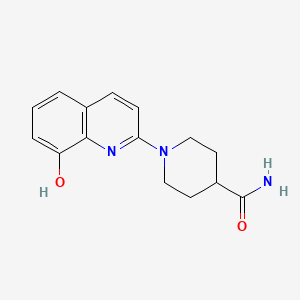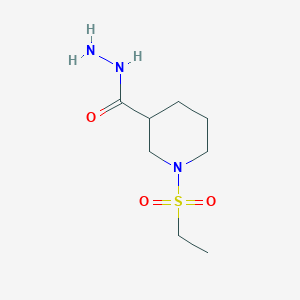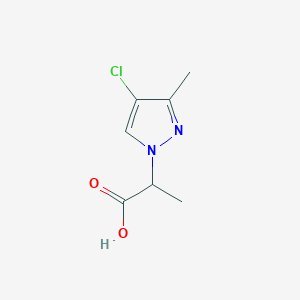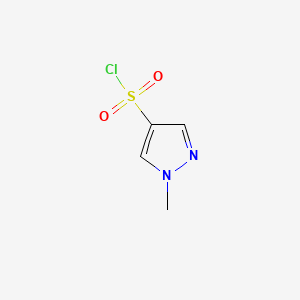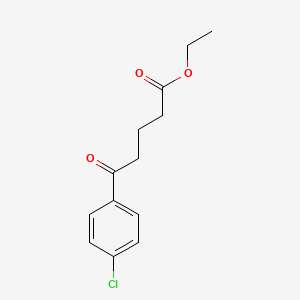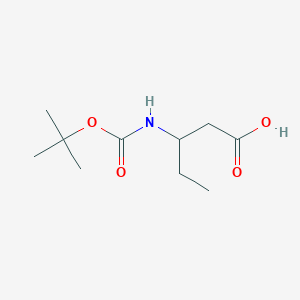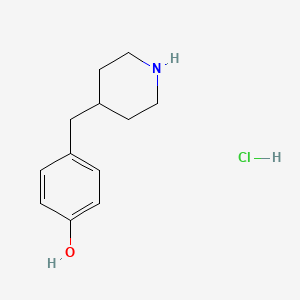
5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is a useful research compound. Its molecular formula is C11H9FN2O4S and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Conformational Study
- Synthesis and Structural Analysis : Research has explored the synthesis and structural analysis of 1,2,6-thiadiazine derivatives, including the examination of rotational conformers and hydrogen bonding patterns using NMR spectroscopy and molecular orbital ab initio calculations. This research provides insight into the chemical behavior and stability of these compounds, which are structurally similar to the specified chemical (Alkorta et al., 1996).
Hydrolysis Reactions
- Hydrolysis and Product Formation : Studies on the hydrolysis reactions of 1,2,6-thiadiazine derivatives have been conducted, leading to the formation of various oxidized products. These findings are crucial for understanding the chemical reactivity and potential applications of these compounds (Alkorta et al., 1996).
Structural Elucidation and Applications
- Crystal Structure Analysis : The crystal structure of related 1,2,6-thiadiazine compounds has been analyzed, providing valuable information for the development of new materials or drugs. This research aids in understanding the molecular arrangement and potential interactions of these compounds (Kariuki et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of 1,2,6-thiadiazine have been shown to exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kariuki et al., 2022).
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKUDDHJPSVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


